(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-6,11H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOYYQSAILFVKK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 334.82 g/mol. The structure comprises:
- A chlorophenyl group
- A piperazine moiety
- A thiadiazole ring
These components contribute to its biological activity, particularly in inhibiting various enzymes and cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit significant inhibitory effects on:
- Fatty Acid Amide Hydrolase (FAAH) : A study identified derivatives with thiadiazole moieties as effective inhibitors of hFAAH, with certain compounds demonstrating IC50 values as low as 0.13 µM .
- Cancer Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives based on similar scaffolds have displayed IC50 values ranging from 0.28 µg/mL to 12.5 µM .
Case Studies and Experimental Data
A series of studies have explored the biological activities of thiadiazole derivatives, including this compound. Key findings include:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| MCF-7 | 0.28 µg/mL | Induces cell cycle arrest at G2/M phase | |
| HepG2 | 12.5 µM | Inhibits proliferation via apoptosis | |
| E. coli | - | Significant antibacterial activity |
Structure–Activity Relationships (SARs)
The effectiveness of the compound is influenced by its structural modifications. Substituents on the phenyl ring and piperazine moiety play critical roles in enhancing cytotoxicity and selectivity towards cancer cells . For example:
- The introduction of electron-withdrawing groups like chlorine significantly boosts activity.
Applications in Drug Development
Given its promising biological activity, this compound is being investigated for potential applications in:
- Cancer Therapy : Targeting specific pathways involved in tumor growth.
- Pain Management : As a FAAH inhibitor, it may modulate pain signaling pathways.
Scientific Research Applications
Structural Characteristics
The compound features:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Piperazine Moiety : Known for its versatility in drug design and interaction with biological targets.
- Thiadiazole Ring : Associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar thiadiazole structures exhibit significant antibacterial effects against various strains, particularly Gram-negative bacteria like Escherichia coli . The mechanism of action is likely related to the inhibition of bacterial enzymes.
Anticancer Properties
Compounds containing thiadiazole rings have shown potential as anticancer agents. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Thiadiazole derivatives are recognized for their anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .
Neurological Applications
Piperazine derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound may interact with neurotransmitter systems to exert these effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
(2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one ()
- Key Differences : The thiadiazole group in the original compound is replaced with a 3-chlorophenyl ring. The β-position aromatic group is a 3,4,5-trimethoxyphenyl instead of 2-chlorophenyl.
- Trimethoxy groups enhance steric bulk and may improve metabolic stability but reduce solubility due to increased hydrophobicity .
(2E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one ()
- Key Differences : The thiadiazole is replaced with a benzodioxolylmethyl group.
- Implications: The benzodioxole introduces a bicyclic, electron-rich system, which may alter binding affinity to receptors requiring planar heterocycles.
Variations in the β-Position Aromatic Group
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one ()
- Key Differences : The thiadiazole-piperazine moiety is absent; instead, a pyrazole ring with dual phenyl groups is present.
- Implications :
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Key Differences : A dichlorophenyl group replaces the 2-chlorophenyl, and the piperazine-thiadiazole system is substituted with a pyrazole-methoxyphenyl group.
- The methoxyphenyl-pyrazole system introduces electron-donating groups, contrasting with the thiadiazole’s electron-deficient nature .
Structural and Electronic Profiles
Hypothetical Bioactivity Implications
- Thiadiazole vs. Pyrazole/Benzodioxole : Thiadiazole’s electron deficiency may favor interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymatic targets, whereas pyrazole or benzodioxole could engage in π-π stacking or hydrogen bonding .
- Chlorine Substitution : The 2-chlorophenyl group in the original compound provides moderate lipophilicity, balancing solubility and membrane permeability. Dichlorophenyl analogs () may exhibit enhanced potency but risk higher toxicity .
Q & A
[Basic] How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency between the thiadiazole-piperazine moiety and the chlorophenyl-propenone backbone .
- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C promote solubility of intermediates, while lower temperatures (40–60°C) may reduce side reactions .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol improves purity (>95%) .
- Monitoring: Use TLC and HPLC to track reaction progress and quantify intermediates .
[Basic] What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Diffraction (XRD): Resolve crystal packing and bond angles (e.g., C=O bond length ~1.21 Å, confirming enone geometry) .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
[Advanced] How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
Computational workflows include:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the enone system (HOMO at −6.2 eV) is prone to nucleophilic attack .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like serotonin receptors. The thiadiazole ring shows π-π stacking with receptor residues (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding) .
[Advanced] How should researchers address discrepancies between computational predictions and experimental results in physicochemical properties?
Methodological Answer:
Resolve contradictions via:
- Orthogonal Validation: Compare DFT-calculated dipole moments (e.g., 4.5–5.0 D) with experimental values from dielectric constant measurements .
- Solubility Studies: Use shake-flask methods to measure aqueous solubility (log P ~2.8) against COSMO-RS predictions .
- Thermal Analysis: DSC/TGA can verify melting points (predicted: 180–190°C; experimental: 185°C) and decomposition patterns .
[Basic] What strategies are recommended for analyzing biological activity data, such as antimicrobial or receptor-binding assays?
Methodological Answer:
- Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). For example, MIC values ≤25 µg/mL against S. aureus suggest potent activity .
- Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO ≤1% v/v) .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .
[Advanced] How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Scaffold Modifications:
- Bioisosteric Replacement: Exchange the propenone group with a ketone or amide to modulate metabolic stability .
- Activity Cliffs: Use Free-Wilson analysis to identify critical substituents (e.g., 2-Cl on phenyl improves IC₅₀ by 10-fold) .
[Advanced] What experimental and computational approaches resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Replication: Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ ranges: 10–50 µM) to identify outliers using Grubbs’ test .
- Proteomics Profiling: Use LC-MS/MS to confirm target engagement (e.g., covalent binding to cysteine residues) .
[Basic] What safety and handling protocols are essential for working with this compound?
Methodological Answer:
- Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (LD₅₀ > 500 mg/kg in rodents) .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
- Waste Disposal: Neutralize with 10% NaOH before incineration to degrade thiadiazole residues .
[Advanced] How can researchers leverage machine learning to predict synthetic pathways for novel analogs?
Methodological Answer:
- Dataset Curation: Compile reaction data (e.g., USPTO, Reaxys) with descriptors like solvent polarity and catalyst type .
- Model Training: Use Random Forest or GNNs to predict reaction yields (R² ≥ 0.85) .
- Validation: Compare ML-predicted pathways (e.g., Suzuki-Miyaura coupling) with experimental outcomes (yield deviation ≤15%) .
[Basic] What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
